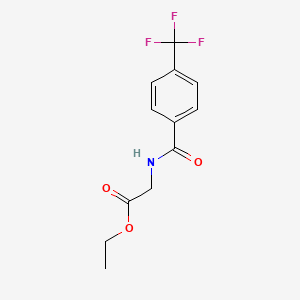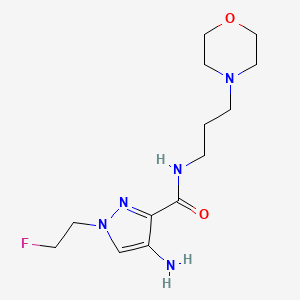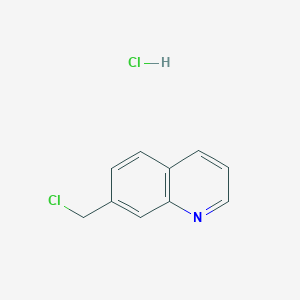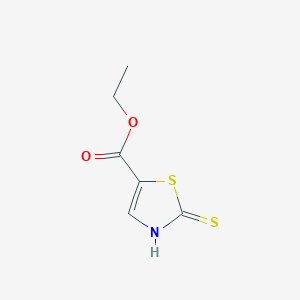
3,3-ジメチルキノリン-2,4(1H,3H)-ジオン
概要
説明
3,3-Dimethylquinoline-2,4(1H,3H)-dione is a heterocyclic compound belonging to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science. The unique structure of 3,3-Dimethylquinoline-2,4(1H,3H)-dione makes it an interesting subject for research and development.
科学的研究の応用
3,3-Dimethylquinoline-2,4(1H,3H)-dione has numerous applications in scientific research:
作用機序
Target of Action
Similar compounds have been used in photodynamic therapy (pdt), which typically targets abnormal cell growth such as cancer cells and a broad spectrum of microorganisms .
Mode of Action
In the context of PDT, the compound, when excited by light at an appropriate wavelength, interacts with oxygen present in the cell to generate reactive oxygen species (ROS) . This process, known as photosensitization, can cause damage to the targeted cells .
Biochemical Pathways
In general, photosensitizing compounds used in PDT can affect various cellular pathways, primarily through the generation of ROS .
Result of Action
In the context of pdt, the generation of ros can lead to cellular damage and death, particularly in targeted abnormal cells .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethylquinoline-2,4(1H,3H)-dione can be achieved through several methods. One common approach involves the condensation of aniline with acetophenone, followed by cyclization. This reaction typically requires a catalyst, such as a zeolite, to proceed efficiently . Another method involves the use of propargylic alcohols in an acid-catalyzed tandem reaction, which can yield various quinoline derivatives depending on the specific conditions and reagents used .
Industrial Production Methods
Industrial production of 3,3-Dimethylquinoline-2,4(1H,3H)-dione often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The choice of catalyst, solvent, and reaction temperature are critical factors in the industrial production process. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3,3-Dimethylquinoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides, which have distinct chemical properties and applications.
Reduction: Reduction reactions can convert the quinoline ring into dihydroquinoline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinolines. These products have diverse applications in pharmaceuticals, agrochemicals, and materials science.
類似化合物との比較
Similar Compounds
Similar compounds to 3,3-Dimethylquinoline-2,4(1H,3H)-dione include other quinoline derivatives such as:
- 2-Methylquinoline
- 4-Hydroxyquinoline
- 8-Hydroxyquinoline
Uniqueness
What sets 3,3-Dimethylquinoline-2,4(1H,3H)-dione apart from these similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties.
特性
IUPAC Name |
3,3-dimethyl-1H-quinoline-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-11(2)9(13)7-5-3-4-6-8(7)12-10(11)14/h3-6H,1-2H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COWZVQZZQTUTFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)C2=CC=CC=C2NC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-Indazol-3-yl-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2357116.png)




![2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2357124.png)


![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-4-phenoxybenzamide](/img/structure/B2357127.png)
![4-[(1Z)-1-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazin-1-ylidene}ethyl]pyridine](/img/structure/B2357129.png)
![2-fluoro-6-{[2-(1H-indol-3-yl)ethyl]amino}benzenecarbonitrile](/img/structure/B2357130.png)
![Tert-butyl 4-[2-(3-chlorophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B2357135.png)

